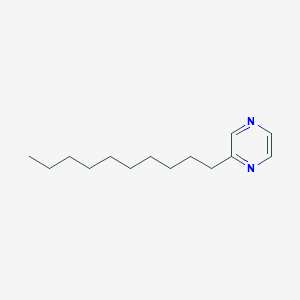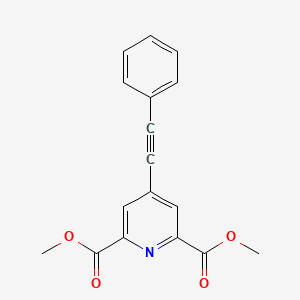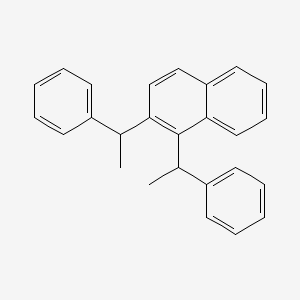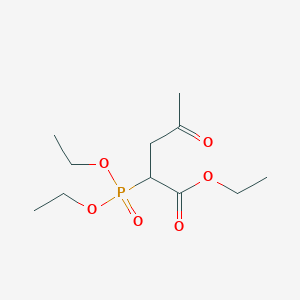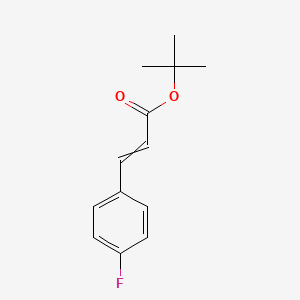
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C13H15FO2 It is a derivative of prop-2-enoate, where the tert-butyl group is attached to the ester functionality, and a fluorophenyl group is attached to the prop-2-enoate chain
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-fluorophenyl)prop-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of tert-butyl chloroformate and 3-(4-fluorophenyl)prop-2-enoic acid in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate mixed anhydride, which then reacts with the alcohol to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
化学反応の分析
Types of Reactions
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-fluorophenyl)prop-2-enoic acid.
Reduction: 3-(4-fluorophenyl)propan-2-ol.
Substitution: 4-nitro-3-(4-fluorophenyl)prop-2-enoate.
科学的研究の応用
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism of action of tert-Butyl 3-(4-fluorophenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the ester functionality may undergo hydrolysis to release active metabolites.
類似化合物との比較
Similar Compounds
tert-Butyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure with a methoxy group instead of a fluorine atom.
tert-Butyl 3-(4-chlorophenyl)prop-2-enoate: Contains a chlorine atom in place of the fluorine atom.
tert-Butyl 3-(4-bromophenyl)prop-2-enoate: Features a bromine atom instead of fluorine.
Uniqueness
tert-Butyl 3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
113903-98-3 |
|---|---|
分子式 |
C13H15FO2 |
分子量 |
222.25 g/mol |
IUPAC名 |
tert-butyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3 |
InChIキー |
ZEMGTQJWRWQOLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)

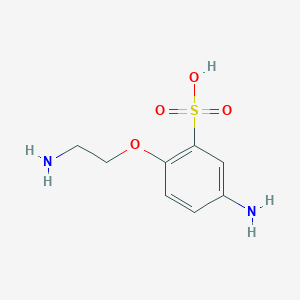
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
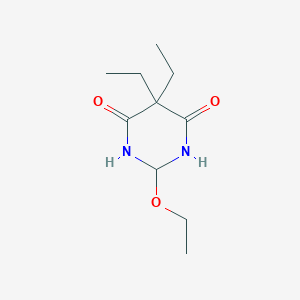
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

